molecular formula C14H16BrNO2 B1314896 Tert-butyl 4-(bromomethyl)indole-1-carboxylate CAS No. 220499-13-8

Tert-butyl 4-(bromomethyl)indole-1-carboxylate

Cat. No.: B1314896
CAS No.: 220499-13-8
M. Wt: 310.19 g/mol
InChI Key: VZNWJFMNSJLKHX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(bromomethyl)indole-1-carboxylate (CAS 220499-13-8) is a brominated indole derivative with the molecular formula C₁₄H₁₆BrNO₂ and a molecular weight of 310.20 g/mol . The compound features a tert-butyloxycarbonyl (Boc) group at the 1-position of the indole ring and a bromomethyl substituent at the 4-position (Figure 1). This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical chemistry, where the bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNWJFMNSJLKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478578
Record name tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220499-13-8
Record name tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Indole Precursors

The synthesis typically begins with a bromination reaction using an indole precursor. For instance:

  • Starting Material : 4-bromo-1H-indole or other substituted indoles.
  • Reagents : Freshly recrystallized N-bromosuccinimide (NBS) is commonly used for bromination.
  • Solvent System : Tetrahydrofuran (THF) is employed under nitrogen atmosphere.
  • Conditions : The reaction is conducted at room temperature for 1 hour, followed by extraction with diethyl ether and purification through chromatography.

This step introduces the bromomethyl group at the desired position on the indole ring.

Functional Group Protection

To ensure selective reactions, the indole nitrogen is protected using tert-butoxycarbonyl (Boc) groups:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O) and imidazole.
  • Solvent System : Methylene chloride (DCM).
  • Conditions : The reaction mixture is stirred at room temperature for several hours before quenching with ammonium chloride solution.

This step stabilizes the molecule for subsequent reactions.

Purification Techniques

After synthesis, purification is crucial to achieve high product purity:

  • Extraction : Organic layers are separated using solvents such as DCM or diethyl ether.
  • Washing : Layers are washed with brine and saturated sodium bicarbonate solutions to remove impurities.
  • Drying : Magnesium sulfate (MgSO₄) is used to dry organic layers before evaporation.
  • Chromatography : Flash chromatography with ethyl acetate-heptane mixtures ensures isolation of pure compounds.

Data Table: Key Reaction Parameters

Step Reagents & Conditions Solvent Temperature Purification Method
Bromination NBS, THF, nitrogen atmosphere THF Room temperature Ether extraction, chromatography
Functional Protection Boc₂O, imidazole DCM Room temperature Ammonium chloride quenching
Carboxylation tert-butyl(dimethyl)silyl chloride DCM Room temperature Chromatography
Purification MgSO₄ drying, brine washing DCM/ether Ambient Flash chromatography

Notes on Industrial Scale Production

While laboratory-scale synthesis is well-documented, industrial-scale production requires optimization:

  • Reaction conditions must be scaled to maximize yield while minimizing side reactions.
  • Purification techniques such as crystallization or distillation may replace chromatography for cost efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(bromomethyl)indole-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts for Coupling Reactions: Palladium-based catalysts are commonly used in Suzuki–Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Tert-butyl 4-(bromomethyl)indole-1-carboxylate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, focusing on scientific research, biological activity, and synthetic utility.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. It is particularly useful in creating pharmaceuticals and agrochemicals due to its reactive bromomethyl group, which can participate in nucleophilic substitution reactions. This property allows for the formation of various derivatives that can be further modified to enhance biological activity or optimize pharmacokinetic properties .

The compound has been investigated for its potential biological effects, particularly in the development of therapeutic agents. Research indicates that it may exhibit anti-inflammatory and anticancer properties. The unique structural features allow it to interact with biological targets such as enzymes and receptors, modulating their activity .

  • Cytotoxicity Testing : In studies involving various human cancer cell lines, compounds structurally related to this compound have shown promising cytotoxic effects. For instance, bromine-modified analogues demonstrated significant inhibition of phosphodiesterase (PDE), which is crucial for cancer cell proliferation control .
  • Mechanism of Action : The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to desired biological effects by altering the function of these targets.

Pharmaceutical Development

The compound's ability to form derivatives makes it a candidate for drug development. Its structural modifications can lead to new pharmacophores that may improve efficacy against specific diseases or conditions. For example, research into PDE inhibition has implications for designing drugs targeting erectile dysfunction and certain cancers .

Mechanism of Action

The mechanism of action of tert-butyl 4-(bromomethyl)indole-1-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole ring system can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

The position of the bromomethyl group on the indole ring significantly impacts reactivity and applications. Key analogs include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate 220499-13-8 BrCH₂ at 3-position C₁₄H₁₆BrNO₂ 310.20 Higher steric hindrance at 3-position
tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate 442910-45-4 BrCH₂ at 7-position C₁₄H₁₆BrNO₂ 310.20 Altered electronic effects due to ring symmetry
tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate 1394899-06-9 Br at 4, CHO at 3, OCH₃ at 7 C₁₆H₁₇BrNO₄ 382.22 Additional electron-withdrawing groups reduce nucleophilicity

Key Insights :

  • Reactivity : The 4-bromomethyl substituent in the target compound offers a balance between steric accessibility and electronic effects, making it more reactive in SN2 reactions compared to the 3-bromomethyl analog .
  • Synthesis : Compounds with bromine at the 4-position (e.g., tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate, CAS 1359828-81-1) require specialized reagents like NBS (N-bromosuccinimide), whereas 3-position bromination often employs electrophilic aromatic substitution .

Functional Group Modifications

Halogen vs. Other Leaving Groups
Compound Name CAS Number Substituent Reactivity Profile
tert-Butyl 4-(chloromethyl)indole-1-carboxylate N/A ClCH₂ at 4-position Lower leaving-group ability than Br
tert-Butyl 4-(iodomethyl)indole-1-carboxylate N/A ICH₂ at 4-position Higher reactivity in cross-coupling reactions

Key Insights :

  • Bromine’s intermediate electronegativity and leaving-group ability make it preferable for Suzuki-Miyaura couplings compared to chlorine .
Heterocycle Variations
Compound Name CAS Number Core Structure Applications
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate 132873-77-9 Benzimidazole scaffold Kinase inhibitor synthesis
tert-Butyl 6-hydroxy-1H-indole-1-carboxylate N/A OH at 6-position Prodrug development

Key Insights :

  • Benzimidazole derivatives exhibit enhanced hydrogen-bonding capacity, broadening their use in medicinal chemistry compared to indole-based analogs .

Key Insights :

  • The target compound’s synthesis via Boc protection (e.g., using (Boc)₂O and DMAP in THF) is highly efficient (96% yield) .
  • Chlorinated analogs require additional steps (e.g., reduction and bromination), leading to lower yields .

Physicochemical Properties

Property tert-Butyl 4-(bromomethyl)indole-1-carboxylate tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
Melting Point Not reported 118–120°C
Solubility DCM, THF, DMF Limited in polar solvents
Stability Stable at RT Sensitive to light due to 3-position Br

Biological Activity

Tert-butyl 4-(bromomethyl)indole-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a tert-butyl ester group, a bromomethyl group, and an indole ring, this compound exhibits unique structural features that may contribute to its reactivity and interaction with biological targets. This article will explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

  • Molecular Formula: C₁₄H₁₆BrNO₂
  • Molecular Weight: Approximately 310.19 g/mol
  • Density: 1.34 g/cm³
  • Melting Point: 106 °C
  • Boiling Point: 391.1 °C at 760 mmHg
  • LogP: 4.31940

The presence of the bromomethyl group enhances the compound's reactivity, particularly in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The indole ring system allows for π-π interactions and hydrogen bonding with biological macromolecules, influencing their function and activity. The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophilic sites on target molecules, which can modulate their activity and lead to desired biological effects.

Potential Therapeutic Applications

Research has indicated that this compound may possess several therapeutic properties:

Case Studies and Research Findings

A review of available literature reveals several studies focusing on the biological activity of indole derivatives, including this compound:

  • Cytotoxicity Studies : A study demonstrated that related indole compounds inhibited the growth of various cancer cell lines, suggesting that this compound could exhibit similar effects. For example, another indole derivative showed an IC50 value of 0.55 µM against MLL leukemia cells .
  • Structure-Activity Relationship (SAR) : Research on structurally similar compounds indicates that modifications in the indole structure can significantly affect biological activity. The presence of electron-withdrawing groups like bromine enhances binding affinity towards specific targets .
  • Synthetic Applications : The compound serves as a building block for synthesizing more complex biologically active molecules, including potential anticancer agents .

Comparative Analysis of Similar Compounds

Compound NameKey FeaturesBiological Activity
Tert-butyl indole-1-carboxylateIndole ring with a tert-butyl carboxylateModerate cytotoxicity
4-BromoindoleBromine at position 4Limited data on anticancer activity
Methyl 4-(bromomethyl)indole-1-carboxylateMethyl instead of tert-butylLower potency compared to tert-butyl
Tert-butyl 5-bromoindole-3-carboxylateBromine at position 5Varying effects based on substitution

This table highlights how this compound stands out due to its specific functional groups and structural features which may confer unique reactivity and biological properties compared to similar compounds .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(bromomethyl)indole-1-carboxylate, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via alkylation of tert-butyl indole-1-carboxylate derivatives with bromomethylating agents. For example, tert-butyl piperazine-1-carboxylate analogs are alkylated using bromomethyl reagents in dichloromethane (DCM) with triethylamine (TEA) as a base, stirred at room temperature for 48 hours, followed by purification via column chromatography . Key factors include maintaining anhydrous conditions, controlling reaction time, and using stoichiometric excess of bromomethylating agents to minimize side reactions.

Q. How is this compound purified post-synthesis, and what analytical methods validate its purity?

Purification often involves silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures). Purity is confirmed using HPLC (>95%) and spectral characterization (NMR, IR, and mass spectrometry). For instance, 1H^1H NMR typically shows distinct peaks for the tert-butyl group (δ ~1.5 ppm) and the bromomethyl moiety (δ ~4.3 ppm) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Due to limited toxicity data, researchers should use personal protective equipment (PPE), work in a fume hood, and avoid inhalation/skin contact. Waste must be stored separately and disposed via certified biohazard services. Safety data sheets emphasize that the compound is for R&D use only and requires handling by trained professionals .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) during characterization be resolved?

Contradictory NMR signals may arise from residual solvents, rotamers, or impurities. Techniques include:

  • Re-crystallization or additional purification.
  • Variable-temperature NMR to identify dynamic processes.
  • HSQC/HMBC experiments to confirm connectivity. For example, unexpected signals in 13C^{13}C NMR could indicate incomplete Boc deprotection, requiring TFA treatment and re-analysis .

Q. What strategies improve the stability of this compound under storage or reaction conditions?

Stability issues (e.g., degradation via hydrolysis) are mitigated by:

  • Storing the compound at −20°C under inert atmosphere.
  • Using anhydrous solvents (e.g., DCM, THF) in reactions.
  • Adding stabilizers like molecular sieves in moisture-sensitive protocols. Degradation products can be monitored via TLC or LC-MS .

Q. How can the bromomethyl group in this compound be selectively functionalized for downstream applications (e.g., cross-coupling or bioconjugation)?

The bromomethyl moiety undergoes nucleophilic substitution (e.g., with amines or thiols) or Suzuki-Miyaura coupling. For example:

  • Reaction with piperazine derivatives in DMF at 60°C yields tertiary amines.
  • Palladium-catalyzed cross-coupling with boronic acids requires Pd(PPh3_3)4_4 and Na2_2CO3_3 in toluene/water . Selectivity is enhanced by optimizing catalyst loading and reaction time.

Q. What computational methods aid in predicting the reactivity or spectroscopic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, while molecular docking studies assess binding affinity in biological targets. Software like Gaussian or ORCA simulates IR/NMR spectra, corroborating experimental data .

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